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Compound of Interest

5-Bromo-2-methoxypyridine-3-
Compound Name:
boronic acid

Cat. No. 81289913

For immediate release: A comparative analysis of several classes of compounds synthesized
from key 5-bromo-2-methoxypyridine intermediates reveals their potential across diverse
therapeutic areas, including inflammation, cancer, and immune-related disorders. This guide
provides a summary of their biological activities, supported by available data, and outlines their
synthetic pathways. The compounds, featuring a core 5-Bromo-2-methoxy-pyridin-3-yl moiety,
have been identified as potent inhibitors of key biological targets such as Phosphoinositide 3-
kinases (PI3K) and Activin receptor-like kinases (ALK), as well as modulators of inflammatory
processes.

I. Overview of Compound Classes and Biological
Activities

Compounds incorporating the 5-Bromo-2-methoxy-pyridin-3-yl substructure have been
investigated for a range of biological activities. This report focuses on three distinct classes of

compounds identified from recent patent literature, each targeting a different biological
pathway.

o Thiophene Carboxamides: These compounds have been explored for their utility in treating
inflammatory and immune-related disorders.
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» Dihydro-pyrido-oxazines: This class of molecules has been synthesized and evaluated as
inhibitors of the Phosphoinositide 3-kinase (P13K) signaling pathway, which is a critical
pathway in cell growth, proliferation, and survival, and is often dysregulated in cancer.

e Benzimidazole Derivatives: Certain benzimidazole-containing compounds with the 5-Bromo-
2-methoxy-pyridin-3-yl moiety have been identified as inhibitors of Activin receptor-like
kinase (ALK), a family of serine/threonine kinases involved in cellular signaling, and a target
in oncology.

Il. Comparative Biological Data

The following table summarizes the available quantitative data for representative compounds
from each class. It is important to note that direct comparative studies have not been
conducted, and the data is collated from different sources.
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lll. Experimental Protocols and Synthesis
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The synthesis of these compounds generally involves the use of 5-Bromo-2-
methoxypyridine-3-boronic acid or a related intermediate, such as (5-bromo-2-methoxy-
pyridin-3-yl)-methanol, in key coupling or condensation reactions.

General Synthetic Workflow

A plausible and common synthetic approach for generating the core structure of these
compounds is through a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile
method for forming carbon-carbon bonds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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